2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
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Overview
Description
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that features a unique structure combining a pyrazoloquinoline core with a thiophene ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a pyrazoloquinoline intermediate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and thiophene-containing molecules. Examples include:
- 2-[3-methyl-5-oxo-4-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
- 2-[3-methyl-5-oxo-4-(furan-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid .
Uniqueness
The uniqueness of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-4-thiophen-3-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C22H19N3O3S/c1-12-18-19(13-9-10-29-11-13)20-15(6-4-8-17(20)26)23-21(18)25(24-12)16-7-3-2-5-14(16)22(27)28/h2-3,5,7,9-11,19,23H,4,6,8H2,1H3,(H,27,28) |
InChI Key |
WDKPGNZPNLXBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CSC=C4)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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